molecular formula C12H9N3S B8463814 1-phenyl-4-(thiophen-2-yl)-1H-1,2,3-triazole

1-phenyl-4-(thiophen-2-yl)-1H-1,2,3-triazole

Cat. No. B8463814
M. Wt: 227.29 g/mol
InChI Key: CBGQAQPLISQPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-(thiophen-2-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C12H9N3S and its molecular weight is 227.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

1-phenyl-4-thiophen-2-yltriazole

InChI

InChI=1S/C12H9N3S/c1-2-5-10(6-3-1)15-9-11(13-14-15)12-7-4-8-16-12/h1-9H

InChI Key

CBGQAQPLISQPPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of trimethyl(thiophen-2-ylethynyl)silane (50 mg, 0.2777 mmol), phenyl azide (0.5 M solution, 1.1 ml, 0.555 mmol), and CuI (52.87 mg, 0.2777 mmol) in THF (1 ml) was added 1,1,4,7,7-pentamethyldiethlenetriamine (0.116 ml, 0.555 mmol) and 1M TBAF.3H2O (0.554 ml, 0.554 mmol). After stirring the reaction mixture for 20 hours at room temperature, it was quenched with saturated ammonium chloride solution and was extracted with ethyl acetate. The combined organic layers were washed with water, dried over anhydrous sodium sulfate and evaporated. The crude material was purified by column chromatography (100-200 mesh silica gel) using 5% ethyl acetate in hexane as eluant to yield 1-phenyl-4-(thiophen-2-yl)-1H-1,2,3-triazole (30 mg, 0.132 mol, yield 47.61%) with an HPLC purity of 97.64%. LC-MS [M+H] 228.2 (C12H9N3S+H, expected 228.05). The 1H-NMR spectra was in accordance with the chemical structure.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
0.116 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
52.87 mg
Type
catalyst
Reaction Step One

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